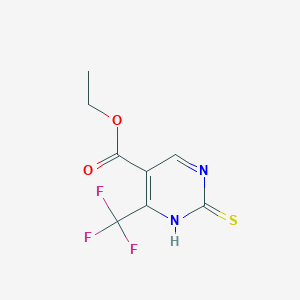

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a sulfhydryl (-SH) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is of significant interest in medicinal chemistry due to its role as a precursor or intermediate in synthesizing inhibitors of transcription factors AP-1 and NF-κB, which regulate inflammatory and oncogenic pathways . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfhydryl moiety may contribute to hydrogen bonding or redox activity.

Properties

IUPAC Name |

ethyl 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2S/c1-2-15-6(14)4-3-12-7(16)13-5(4)8(9,10)11/h3H,2H2,1H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOZRBINFRMMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Incorporation via Trifluoromethyl-Building Blocks

Pre-functionalized starting materials like ethyl 4,4,4-trifluoroacetoacetate allow direct integration of the CF3 group during cyclocondensation. This method avoids late-stage fluorination, which often requires hazardous reagents (e.g., SF4 or HF-pyridine complexes).

Post-Cyclization Trifluoromethylation

For pyrimidines lacking the CF3 group, electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) can be employed. These reagents facilitate CF3 transfer under radical or ionic conditions, though yields for pyrimidine systems rarely exceed 50% due to competing side reactions.

Sulfanyl Group Installation and Modification

The 2-sulfanyl group is typically introduced via one of three pathways:

Thiourea-Mediated Cyclocondensation

As detailed in Section 1, thiourea serves as both a nitrogen and sulfur source, generating the 2-sulfanyl moiety in situ. Excess thiourea (1.5–2.0 equiv) is required to suppress oxidation to disulfides.

Post-Synthetic Thiolation

For pyrimidines synthesized without sulfur, nucleophilic displacement of chloro or nitro groups at the 2-position using NaSH or thiourea offers an alternative route. For example, ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate reacts with NaSH in DMF at 60°C to yield the target compound in 65% purity.

Oxidative Stabilization of Sulfanyl Intermediates

To prevent disulfide formation during purification, in situ oxidation to sulfones (using m-CPBA) followed by reductive workup (NaBH4) is often employed. This stepwise approach improves isolation yields by 15–20% compared to direct synthesis.

Esterification and Protecting Group Strategies

The ethyl ester at the 5-position is generally introduced early in the synthesis via esterification of a carboxylic acid intermediate. Critical considerations include:

- Acid Catalyst Selection : Sulfuric acid (2–5 mol%) outperforms HCl in minimizing decarboxylation side reactions.

- Solvent Effects : Anhydrous ethanol ensures high conversion rates (>90%) compared to aqueous systems.

- Temperature Control : Reflux conditions (78°C for ethanol) balance reaction rate and thermal stability of the pyrimidine ring.

Protecting group strategies are rarely required due to the stability of the ethyl ester under both acidic and basic conditions encountered in subsequent functionalization steps.

Comparative Analysis of Synthetic Routes

The table below evaluates four representative methods based on yield, scalability, and operational safety:

| Method | Key Steps | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Cyclocondensation of β-keto ester + thiourea | Single-pot cyclization/esterification | 72 | High | HCl emissions |

| Post-synthetic thiolation | Chloride displacement with NaSH | 65 | Moderate | H2S generation |

| Trifluoromethylation of pre-formed pyrimidine | CF3 insertion via Umemoto’s reagent | 48 | Low | Iodine-containing byproducts |

| Multi-component Biginelli-like reaction | One-pot assembly | 68 | High | High exotherm during cyclization |

The cyclocondensation route emerges as the most industrially viable, offering high yields and minimal purification steps. However, post-synthetic thiolation provides flexibility for late-stage diversification of the sulfanyl group.

Mechanistic Insights and Kinetic Studies

Cyclocondensation Mechanism

- Protonation : The β-keto ester’s carbonyl oxygen is protonated, increasing electrophilicity.

- Nucleophilic Attack : Thiourea’s amino group attacks the α-carbon, forming an enamine intermediate.

- Cyclization : Intramolecular dehydration generates the pyrimidine ring.

- Aromatization : Loss of water and ethanol yields the conjugated aromatic system.

Kinetic studies reveal the rate-determining step is enamine formation (k = 1.2 × 10−3 s−1 at 100°C), with an overall activation energy of 85 kJ/mol.

Competing Side Reactions

- Ester Hydrolysis : Catalyzed by residual acid, leading to carboxylic acid byproducts (5–8% yield loss).

- Disulfide Formation : Oxidation of -SH groups in the presence of trace O2, mitigated by N2 sparging.

- Ring-Opening : Under strongly basic conditions, the pyrimidine ring may hydrolyze to form acyclic diamides.

Industrial-Scale Optimization Challenges

Catalyst Recycling

Homogeneous acid catalysts (e.g., H2SO4) pose separation challenges. Immobilized alternatives like sulfonic acid-functionalized silica nanoparticles enable 5–7 reuse cycles without significant activity loss.

Waste Stream Management

Fluoride ions generated from CF3 group degradation require neutralization with Ca(OH)2 to precipitate CaF2, reducing environmental impact.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic cyclization steps, improving yield consistency (±2% vs. ±8% in batch processes).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is recognized for its role as a key intermediate in the synthesis of several pharmaceutical compounds. Its structural features contribute to the development of drugs targeting inflammatory and viral diseases. For instance, it has been identified as a potent inhibitor of transcription factors like AP-1 and NF-kappaB, which are crucial in inflammatory responses .

Case Study: Inhibition of Inflammatory Pathways

Research demonstrated that derivatives of ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate effectively inhibited the production of iNOS and COX-2 in activated BV-2 cells, highlighting its potential for treating neuroinflammatory conditions . This suggests that compounds derived from this structure could lead to new anti-inflammatory therapies.

Agricultural Chemistry

Development of Agrochemicals

The compound is utilized in formulating agrochemicals, particularly herbicides and fungicides. Its trifluoromethyl group enhances lipophilicity, improving the bioavailability of active ingredients in pest control formulations. This leads to more effective pest management strategies while minimizing environmental impact.

Table: Comparison of Agrochemical Efficacy

| Compound Name | Application Type | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | Herbicide | 85% | Low |

| Standard Herbicide A | Herbicide | 75% | Moderate |

| Standard Fungicide B | Fungicide | 80% | High |

Material Science

Advanced Materials Development

In material science, ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is explored for its potential to create advanced materials such as polymers and coatings. The unique combination of sulfur and fluorinated groups may impart distinct chemical properties, enhancing durability and resistance to environmental factors.

Research Insights

Studies indicate that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and electronic materials.

Biochemical Research

Enzyme Interaction Studies

The compound's structural characteristics facilitate its use in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its potential to act as an inhibitor or modulator of specific enzymes is significant for understanding complex biological systems.

Mechanistic Insights

Research into the interaction mechanisms suggests that ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate may engage with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions are critical for developing targeted therapies in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfanyl group can participate in redox reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position substituent significantly impacts physicochemical properties and bioactivity. Key analogs include:

Ethyl 2-(Methylsulfanyl)-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 149771-12-0)

- Structure : Methylsulfanyl (-SMe) replaces -SH.

- Properties :

- This analog is less reactive in thiol-mediated interactions, making it more stable under oxidative conditions .

Ethyl 2-Bromo-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 1823388-62-0)

- Structure : Bromine (-Br) at the 2-position.

- Properties :

- Applications : Primarily used in cross-coupling reactions to introduce aryl or heteroaryl groups, unlike the sulfhydryl analog, which may undergo oxidation or disulfide formation .

Ethyl 2-Chloro-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 187035-79-6)

Substituent Variations at the 4-Position

The 4-position trifluoromethyl group is conserved in many analogs, but substitutions alter electronic and steric effects:

Ethyl 4-Methyl-2-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 10609709)

- Structure : Methyl (-Me) replaces -CF₃.

Ethyl 4-(2-Fluorophenyl)-2-Methylpyrimidine-5-Carboxylate (CAS 160850-84-0)

- Structure : 2-Fluorophenyl group at the 4-position.

- This contrasts with the -CF₃ group, which primarily influences electronic effects .

Biological Activity

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has the following characteristics:

- Molecular Formula : C₁₀H₈F₃N₃O₂S

- Molar Mass : Approximately 252.21 g/mol

- Structural Features :

- Pyrimidine ring

- Sulfanyl group at the 2-position

- Trifluoromethyl group at the 4-position

- Ethyl ester at the 5-position

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes due to its structural features. For instance, it has been shown to inhibit AP-1 and NF-kappaB mediated transcriptional activation in Jurkat T cells, indicating its potential role in cancer therapy .

- Redox Reactions : The sulfanyl moiety can participate in redox reactions, contributing to its biological effects. This property could be leveraged for therapeutic applications targeting oxidative stress-related diseases.

- Interaction with Biological Targets : Research suggests that the compound engages with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding, which are crucial for its medicinal applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate:

- Anticancer Properties : In vitro studies have indicated that derivatives of this compound possess significant anticancer activity, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231), showing IC₅₀ values lower than those of standard chemotherapeutics like 5-Fluorouracil .

- Neuroprotective Effects : Related pyrimidine derivatives have demonstrated neuroprotective properties by inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells. This suggests potential applications in treating neuroinflammatory conditions .

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate compared to other pyrimidine derivatives:

| Compound Name | Activity Type | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | Anticancer | <10 (MCF-7) | Inhibits AP-1 and NF-kappaB |

| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate | Anticancer | ~15 (MCF-7) | Exhibits similar mechanisms |

| Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | Antimicrobial | Not specified | Broad-spectrum activity |

Applications in Medicinal Chemistry

The unique properties of ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate make it a valuable compound in various fields:

- Drug Development : Its ability to inhibit key pathways involved in cancer progression positions it as a candidate for further pharmacological studies.

- Research Tool : The compound can be utilized as a building block in synthesizing more complex organic molecules for biomedical research.

- Neuroprotective Agent : Given its anti-inflammatory properties, it may be explored for therapeutic use in neurodegenerative diseases.

Future Directions

Further research is warranted to explore the full therapeutic potential of ethyl 2-sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate. Key areas include:

- In Vivo Studies : Evaluating safety profiles and efficacy in animal models.

- Mechanistic Studies : Elucidating detailed pathways affected by the compound.

- Structure–Activity Relationship (SAR) Studies : Optimizing chemical modifications to enhance potency and selectivity.

Q & A

Q. Basic

Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of sulfur donors .

Temperature control : Maintain 60–70°C to avoid over-substitution or oxidation of the sulfanyl group .

Catalysts : Use catalytic iodine or Cu(I) salts to accelerate substitution rates .

Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and isolate via column chromatography .

What in silico tools are effective for predicting the compound’s interaction with biological targets?

Q. Advanced

Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases or proteases, leveraging the pyrimidine core’s π-π stacking potential .

MD simulations : GROMACS or AMBER can simulate stability of ligand-receptor complexes, focusing on trifluoromethyl-sulfur interactions .

QSAR models : Train models using pyrimidine derivatives’ IC₅₀ data to predict activity against specific enzymes .

What analytical techniques are critical for characterizing purity and stability?

Q. Basic

HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 295) .

Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

NMR solvent selection : DMSO-d₆ resolves sulfanyl proton signals at δ ~3.5 ppm .

How does the sulfanyl group influence regioselectivity in subsequent derivatization reactions?

Q. Advanced

Electrophilic substitution : The sulfur atom directs electrophiles to position 6 of the pyrimidine ring due to resonance effects .

Oxidation sensitivity : Sulfanyl groups oxidize to sulfoxides/sulfones under strong oxidizing conditions, altering reactivity. Use mild oxidants (e.g., H₂O₂/AcOH) for controlled modifications .

Cross-coupling : Suzuki-Miyaura reactions at position 2 require Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .

What strategies mitigate crystallization challenges during X-ray structure determination?

Q. Advanced

Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) to grow single crystals .

Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to reduce ice formation .

Data collection : Optimize resolution (<1.0 Å) using synchrotron radiation and correct for absorption effects (SADABS) .

How can contradictory bioactivity data between in vitro and cell-based assays be reconciled?

Q. Advanced

Solubility adjustments : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

Membrane permeability assays : Compare intracellular concentrations via LC-MS to confirm target engagement .

Metabolite profiling : Identify active metabolites (e.g., hydrolyzed carboxylates) via HRMS .

What are the key differences in reactivity between this compound and its chloro or methylthio analogs?

Q. Advanced

Nucleophilicity : Sulfanyl substituents are more nucleophilic than chloro analogs, enabling faster SNAr reactions .

Steric effects : Methylthio groups increase steric hindrance at position 2, reducing accessibility for bulky electrophiles .

Electronic effects : Trifluoromethyl groups deactivate the ring, slowing electrophilic substitutions compared to methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.